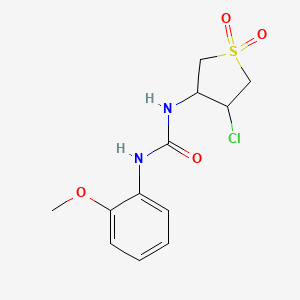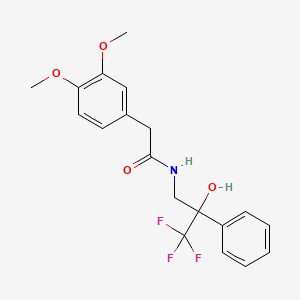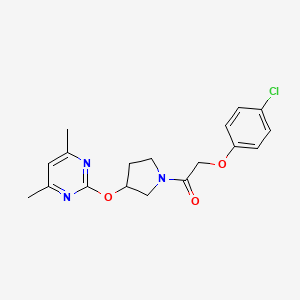
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as CPMU, is a chemical compound with potential applications in scientific research. CPMU is a urea derivative and has been synthesized through various methods.
作用机制
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea selectively activates the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The sigma-1 receptor modulates various physiological processes, including calcium homeostasis, neurotransmitter release, and oxidative stress. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to increase the binding of the sigma-1 receptor to the inositol 1,4,5-trisphosphate receptor, which leads to the release of calcium from the endoplasmic reticulum. This calcium release activates various downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In addition, 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific activation of this receptor. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are some limitations to the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in lab experiments. It is a relatively new compound, and its long-term safety has not been fully established. In addition, the mechanism of action of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is complex and not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One potential direction is the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea as a tool to study the role of the sigma-1 receptor in various physiological processes, including pain modulation, neuroprotection, and synaptic plasticity. Another potential direction is the development of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea derivatives with improved pharmacokinetic properties and/or selectivity for the sigma-1 receptor. Finally, the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in animal models of neurodegenerative diseases may provide insight into the potential therapeutic applications of this compound.
合成方法
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been synthesized through various methods, including the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine. Another method involves the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine hydrochloride. The synthesis of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been achieved through the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine hydrochloride and sodium hydroxide.
科学研究应用
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the sigma-1 receptor in the central nervous system. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to selectively activate the sigma-1 receptor, which is involved in various physiological processes, including pain modulation, neuroprotection, and synaptic plasticity. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been used to study the role of the sigma-1 receptor in the regulation of the endoplasmic reticulum stress response.
属性
IUPAC Name |
3-(2-chlorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-19-11-4-5-12-20(19)24-21(26)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCNKOEQKVVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2852607.png)

![(5-Fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2852610.png)
![N-(4-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2852612.png)
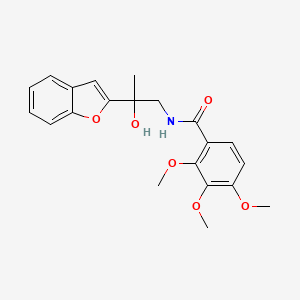
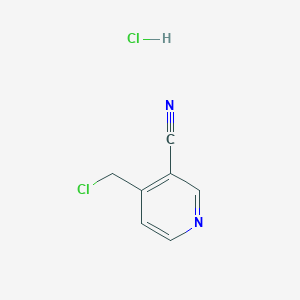
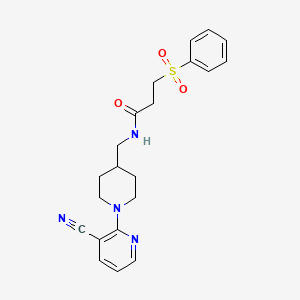
![(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile](/img/structure/B2852618.png)


